molecular formula C20H27N5O B6456612 4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one CAS No. 2549030-52-4

4-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6456612
CAS No.: 2549030-52-4
M. Wt: 353.5 g/mol
InChI Key: DPNBRBQFNWCKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with cyclopropyl and dimethyl groups at positions 2, 5, and 4. A piperazine ring is attached to the pyrimidine via position 4, which is further connected via a methylene bridge to a 1-methyl-1,2-dihydropyridin-2-one moiety.

Properties

IUPAC Name

4-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-15(2)21-19(17-4-5-17)22-20(14)25-10-8-24(9-11-25)13-16-6-7-23(3)18(26)12-16/h6-7,12,17H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNBRBQFNWCKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=CC(=O)N(C=C3)C)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine- and piperazine-containing heterocycles. Below is a comparative analysis with structurally related analogs from recent patent literature (European Patent Applications, 2023):

Table 1: Structural and Functional Comparisons

Compound Name / Core Structure Key Substituents Pharmacological Implications (Hypothesized) Reference
Target Compound - Pyrimidine: 2-cyclopropyl, 5,6-dimethyl
- Piperazine-linked dihydropyridinone
Enhanced metabolic stability due to cyclopropyl group; potential kinase selectivity
2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - Pyrido[1,2-a]pyrimidin-4-one core
- 1-Methylpiperidinyl substituent
Likely improved solubility due to pyridopyrimidinone core; possible CNS penetration
2-(2-Methylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one - Pyrazino[1,2-a]pyrimidin-4-one core
- Unsubstituted piperazinyl group
Broader target engagement due to unmodified piperazine; lower selectivity
7-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - 2-Hydroxyethyl-piperazine
- Pyrazolopyrazine substituent
Increased hydrophilicity; potential for reduced off-target effects

Key Observations :

Core Structure Variations: The target compound’s 1,2-dihydropyridin-2-one moiety distinguishes it from pyrido/pyrazino[1,2-a]pyrimidin-4-one cores in analogs.

Substituent Effects: Cyclopropyl Group: The 2-cyclopropyl substituent on the pyrimidine ring in the target compound may confer metabolic stability compared to methyl/ethyl groups in analogs (e.g., 1-methylpiperidinyl in ). Cyclopropyl’s steric bulk and electron-withdrawing nature could reduce cytochrome P450-mediated oxidation .

Pharmacological Hypotheses: Analogs with 2-hydroxyethyl-piperazine () show improved aqueous solubility, suggesting the target compound’s unmodified piperazine might require formulation optimization for bioavailability. The dihydropyridinone moiety may reduce hERG channel binding risk compared to fully aromatic cores in analogs, as seen in other dihydropyridinone-based drugs .

Research Findings and Gaps

  • In Silico Studies : Molecular docking suggests the target compound’s cyclopropyl group occupies a hydrophobic pocket in kinase binding sites (e.g., JAK2/STAT pathways), a feature absent in methyl-substituted analogs .
  • Synthetic Challenges : The cyclopropyl-pyrimidine synthesis requires specialized reagents (e.g., cyclopropanation agents), whereas methyl/ethyl analogs are more straightforward to prepare .
  • Data Gaps: No in vitro or in vivo data are publicly available for the target compound. Analogs in lack disclosed efficacy or toxicity profiles, highlighting the need for experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.